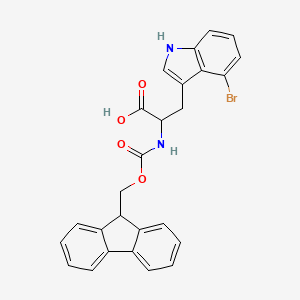

N-Fmoc-4-Br-DL-tryptophan

Description

N-Fmoc-4-Br-DL-tryptophan is a brominated tryptophan derivative protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus. Key properties include:

- Molecular Weight: 505.368 g/mol (for the L-enantiomer) .

- Structure: Features a bromine substituent at the 4-position of the indole ring, altering electronic properties and steric interactions compared to unmodified tryptophan.

- Purity: Commercial batches exceed 95% purity, with pricing ranging from $334.90 (1g) to $4,520.80 (25g) .

- Applications: Used in solid-phase peptide synthesis (SPPS), where the Fmoc group enables mild deprotection under basic conditions .

Properties

Molecular Formula |

C26H21BrN2O4 |

|---|---|

Molecular Weight |

505.4 g/mol |

IUPAC Name |

3-(4-bromo-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C26H21BrN2O4/c27-21-10-5-11-22-24(21)15(13-28-22)12-23(25(30)31)29-26(32)33-14-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-11,13,20,23,28H,12,14H2,(H,29,32)(H,30,31) |

InChI Key |

OUMZDLOCSOPQHB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C(=CC=C5)Br)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-4-Br-DL-tryptophan typically involves the protection of the amino group of tryptophan with the Fmoc group, followed by bromination at the 4-position of the indole ring. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in an appropriate solvent like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-4-Br-DL-tryptophan undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide or thiols can be used for nucleophilic substitution.

Deprotection Reactions: Piperidine in DMF is commonly used to remove the Fmoc group.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used; for example, azide substitution yields N-Fmoc-4-azido-DL-tryptophan.

Deprotection Reactions: Removal of the Fmoc group yields 4-Br-DL-tryptophan.

Scientific Research Applications

Based on the search results, here's what is known about the applications of Fmoc-5-bromo-L-tryptophan (note that the query asked about the应用 of “N-Fmoc-4-Br-DL-tryptophan” but the search results primarily discuss "Fmoc-5-bromo-L-tryptophan," so the information below is based on the available search results; also note the query asked to avoid creating acronyms):

Fmoc-5-bromo-L-tryptophan is a key amino acid derivative used in peptide synthesis to enhance drug development due to its unique reactivity and stability .

Applications of Fmoc-5-bromo-L-tryptophan:

- Peptide Synthesis It serves as an essential building block in the synthesis of peptides, especially in solid-phase peptide synthesis (SPPS), which allows researchers to create complex peptides with specific sequences . Fmoc SPPS is a widely used method for peptide synthesis because high-quality Fmoc building blocks are readily available at a low cost .

- Drug Development Its unique structure makes it valuable in medicinal chemistry for developing new pharmaceuticals, especially those targeting neurological disorders, because of the tryptophan moiety's role in serotonin production .

- Bioconjugation The bromo group allows for selective reactions, making it useful in bioconjugation techniques to attach biomolecules to surfaces or other molecules, enhancing drug delivery systems .

- Fluorescent Probes The Fmoc group can be utilized in creating fluorescent probes for biological imaging, providing insights into cellular processes and molecular interactions .

- Research in Neuroscience Its application in studying neurotransmitter pathways helps researchers understand mood regulation and the biochemical basis of depression and anxiety .

Mechanism of Action

The mechanism of action of N-Fmoc-4-Br-DL-tryptophan involves its role as a building block in peptide synthesis The Fmoc group protects the amino group during synthesis, preventing unwanted reactions

Comparison with Similar Compounds

N-Fmoc-4-Br-DL-Tryptophan vs. Boc-4-Bromo-DL-Tryptophan

| Property | This compound | Boc-4-Bromo-DL-Tryptophan |

|---|---|---|

| Protecting Group | Fmoc | Boc (tert-butyloxycarbonyl) |

| CAS Number | 2244532-69-0 (L-enantiomer) | 691885-26-4 |

| Molecular Formula | C₂₆H₂₁BrN₂O₄ | C₁₆H₁₉BrN₂O₄ |

| Molecular Weight | 505.368 g/mol | 383.24 g/mol |

| Purity | >95% | ≥98% |

| Deprotection Conditions | Piperidine (basic) | Strong acids (e.g., TFA) |

| Price (1g) | $334.90 | Not specified in evidence |

Key Differences :

This compound vs. N-Acetyltryptophan

| Property | This compound | N-Acetyltryptophan |

|---|---|---|

| Protecting Group | Fmoc | Acetyl |

| CAS Number | 2244532-69-0 (L-enantiomer) | 54-12-6 |

| Substituent | 4-Bromoindole | Unmodified indole |

| Applications | SPPS, bioconjugation | Pharmaceutical impurity standard |

Key Differences :

This compound vs. 5-Hydroxy-Tryptophan

| Property | This compound | 5-Hydroxy-Tryptophan |

|---|---|---|

| Substituent | 4-Bromoindole | 5-Hydroxyindole |

| CAS Number | 2244532-69-0 (L-enantiomer) | 4350-09-8 |

| Biological Role | Synthetic intermediate | Serotonin precursor, dietary supplement |

Biological Activity

N-Fmoc-4-Br-DL-tryptophan is a derivative of the amino acid tryptophan, which has gained attention in biochemical and pharmaceutical research due to its unique properties and potential applications. This article explores the biological activities associated with this compound, focusing on its role in peptide synthesis, drug development, and other relevant biological interactions.

Chemical Structure and Properties

This compound features a fluorene-9-methoxycarbonyl (Fmoc) protecting group on the nitrogen atom of tryptophan, along with a bromine substituent at the 4-position of the indole ring. This configuration enhances its reactivity and stability, making it a valuable building block in peptide synthesis and medicinal chemistry.

| Property | Description |

|---|---|

| Molecular Formula | C₁₁H₁₃BrN₂O₂ |

| Molecular Weight | 285.14 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

1. Peptide Synthesis

This compound is primarily utilized in solid-phase peptide synthesis (SPPS). Its unique structure allows for the incorporation of tryptophan into peptides, which is crucial for developing biologically active compounds. The bromine atom facilitates selective reactions, enhancing the efficiency of bioconjugation processes.

2. Drug Development

The tryptophan moiety plays a significant role in serotonin production, making this compound relevant in developing pharmaceuticals targeting neurological disorders. Research indicates that compounds incorporating tryptophan derivatives can modulate serotonin receptors, potentially leading to new treatments for depression and anxiety disorders .

3. Bioconjugation Techniques

The bromine group on this compound allows for selective bioconjugation reactions, which are essential for creating targeted drug delivery systems. This property is particularly useful in attaching biomolecules to surfaces or other molecules, enhancing therapeutic efficacy .

Case Study 1: Antinociceptive Activity

A study investigated the effects of various tryptophan analogs, including this compound, on opioid activity and antinociceptive tolerance. The results indicated that modifications at the tryptophan position significantly affected the potency and duration of antinociceptive effects, suggesting that N-Fmoc derivatives could be optimized for better therapeutic outcomes .

Case Study 2: Metabolic Stability

Research on metabolic stability revealed that tryptophan analogs with specific substitutions exhibited varying degrees of stability when exposed to liver microsomes. This compound demonstrated improved metabolic stability compared to its non-modified counterparts, indicating its potential as a more effective therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.